molecular formula C9H15NO2 B2903647 (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1621863-51-1

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2903647
CAS No.: 1621863-51-1
M. Wt: 169.224
InChI Key: NVRDCPXNFPLOAM-GHNGIAPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique bicyclo[2.2.2]octane structure, which imparts distinct chemical and physical properties. It is used in various fields, including organic synthesis and medicinal chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves several key steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Reactions with halides to form substituted products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and stability. This makes it valuable in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDCPXNFPLOAM-GHNGIAPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.